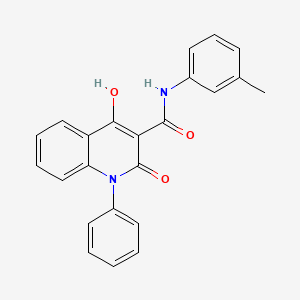![molecular formula C19H16ClN3O4 B2702827 7-chloro-4-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1251546-16-3](/img/structure/B2702827.png)
7-chloro-4-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-4-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one is a chemical compound with the molecular formula C19H16ClN3O4 and a molecular weight of 385.8 g/mol. This compound is known for its unique structure, which includes a benzoxazinone core and an oxadiazole moiety. It has been explored for various scientific research applications due to its potential biological activities.
科学的研究の応用
7-chloro-4-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one has been investigated for several scientific research applications:
Inhibitory Activity: Studies have explored its potential to inhibit certain enzymes, such as those involved in leukotriene biosynthesis.
Antimicrobial Activity: Research has shown that the compound exhibits antimicrobial properties against various bacteria and fungi.
Drug Discovery: Due to its unique structure, it is being studied as a potential lead compound in drug discovery for various therapeutic areas.
Materials Science: The compound’s structural properties make it a candidate for use in materials science, particularly in the development of new polymers and coatings.
作用機序
The compound also contains an ethoxyphenyl group, which could potentially enhance its lipophilicity and thus its ability to cross cell membranes. This could influence its pharmacokinetics, including its absorption, distribution, metabolism, and excretion .
The exact effects of this compound would depend on its specific interactions with its biological targets. These interactions can be influenced by various factors, including the compound’s chemical structure, the cell types it interacts with, and the presence of other molecules in the cell .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting 3-ethoxybenzohydrazide with a suitable nitrile oxide precursor under reflux conditions.
Coupling with Benzoxazinone: The oxadiazole intermediate is then coupled with 7-chloro-2H-1,4-benzoxazin-3(4H)-one using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through crystallization and purification techniques .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it into an amine derivative.
Substitution: The chloro group on the benzoxazinone ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include phenolic derivatives, amine derivatives, and various substituted benzoxazinone compounds .
類似化合物との比較
Similar Compounds
7-chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester: This compound shares the chloro and benzoxazinone moieties but differs in its functional groups and overall structure.
4-chloro-2-(4-ethoxybenzyl)-1-iodobenzene: Similar in having the ethoxybenzyl group, but it lacks the oxadiazole and benzoxazinone rings.
特性
IUPAC Name |
7-chloro-4-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4/c1-2-25-14-5-3-4-12(8-14)19-21-17(27-22-19)10-23-15-7-6-13(20)9-16(15)26-11-18(23)24/h3-9H,2,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUQRAWLFVWYOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C(=O)COC4=C3C=CC(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(furan-3-yl)propan-2-yl]-2-methoxybenzamide](/img/structure/B2702744.png)
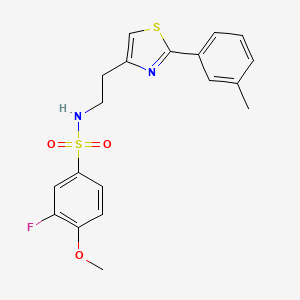
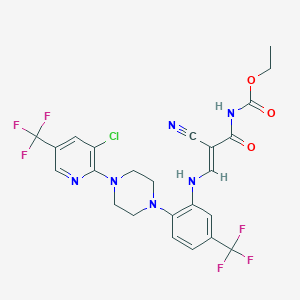
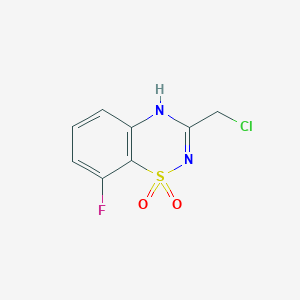
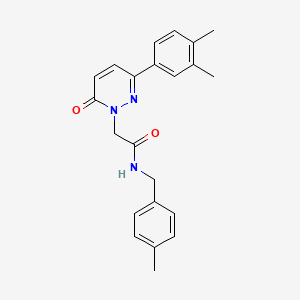
![methyl 3-({[(3,5-dimethylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2702750.png)
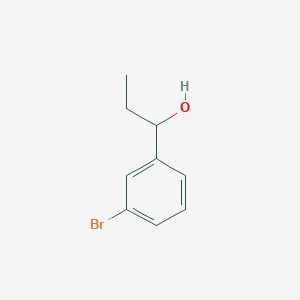
![3-cyclopropylidene-N-[(3,4-dimethoxyphenyl)methyl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2702752.png)

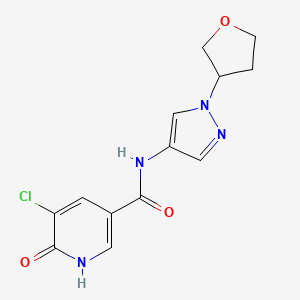
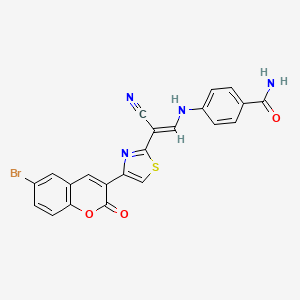
![1-[(4-fluorophenyl)methoxy]-1H-imidazole](/img/structure/B2702761.png)
![4-(dimethylamino)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2702763.png)
